molecular formula C17H21NO3S B6432191 N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide CAS No. 2176069-69-3

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide

Cat. No.: B6432191
CAS No.: 2176069-69-3
M. Wt: 319.4 g/mol
InChI Key: CYYACVLHMSCEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the carboxamide group: This step involves the reaction of the benzothiophene core with an amine derivative under appropriate conditions to form the carboxamide linkage.

    Attachment of the cyclopentyl group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzothiophene derivative.

    Addition of the hydroxyethoxy group: This final step involves the reaction of the intermediate compound with ethylene glycol under acidic or basic conditions to introduce the hydroxyethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and inflammation.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:

    Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.

    Benzbromarone: A uricosuric agent used in the treatment of gout.

    Zileuton: A leukotriene synthesis inhibitor used in the treatment of asthma.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c19-9-10-21-17(7-3-4-8-17)12-18-16(20)15-11-13-5-1-2-6-14(13)22-15/h1-2,5-6,11,19H,3-4,7-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYACVLHMSCEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3S2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.